N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate Detergent used in the solubilization of oleosins. Synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. This property is attributed to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength. This ionic balance presumably prevents irreversible binding to either anionic or cationic compounds.
3-(Decyldimethylammonio)­propane­sulfonate inner salt, a zwitterionic surfactant, is a sulfobetaine. Sulfobetaines contain a positively charged quaternary ammonium group and a negatively charged sulfonic group.

Brand Name: Vulcanchem
CAS No.: 15163-36-7
VCID: VC20834760
InChI: InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3
SMILES: CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Molecular Formula: C15H33NO3S
Molecular Weight: 307.5 g/mol

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS No.: 15163-36-7

Cat. No.: VC20834760

Molecular Formula: C15H33NO3S

Molecular Weight: 307.5 g/mol

* For research use only. Not for human or veterinary use.

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate - 15163-36-7

Specification

Description Detergent used in the solubilization of oleosins. Synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. This property is attributed to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength. This ionic balance presumably prevents irreversible binding to either anionic or cationic compounds.
3-(Decyldimethylammonio)­propane­sulfonate inner salt, a zwitterionic surfactant, is a sulfobetaine. Sulfobetaines contain a positively charged quaternary ammonium group and a negatively charged sulfonic group.

CAS No. 15163-36-7
Molecular Formula C15H33NO3S
Molecular Weight 307.5 g/mol
IUPAC Name 3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate
Standard InChI InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3
Standard InChI Key WKALLSVICJPZTM-UHFFFAOYSA-N
SMILES CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Canonical SMILES CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

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